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Pentyl isovalerate

Flavor chemistry Sensory analysis Fragrance formulation

Pentyl isovalerate (pentyl 3-methylbutanoate, CAS 25415-62-7) is a C10 fatty acid ester with molecular formula C10H20O2 and molecular weight 172.26 g/mol. At 20°C, it has a density of 0.858 g/mL and a refractive index (n20/D) of 1.414.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 25415-62-7
Cat. No. B1198638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl isovalerate
CAS25415-62-7
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)CC(C)C
InChIInChI=1S/C10H20O2/c1-4-5-6-7-12-10(11)8-9(2)3/h9H,4-8H2,1-3H3
InChIKeyQURFFFCYNQXLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pentyl Isovalerate (CAS 25415-62-7) for Procurement: Chemical Identity and Baseline Characteristics


Pentyl isovalerate (pentyl 3-methylbutanoate, CAS 25415-62-7) is a C10 fatty acid ester with molecular formula C10H20O2 and molecular weight 172.26 g/mol [1]. At 20°C, it has a density of 0.858 g/mL and a refractive index (n20/D) of 1.414 [2]. The compound is formed via condensation of pentanol (amyl alcohol) and isovaleric acid and is primarily employed in flavor and fragrance applications due to its fruity aroma profile [3]. It appears as a colorless liquid and is miscible with common organic solvents including ethanol, methanol, and isopropanol [4].

1
Flavor & Fragrance Research
Fruity ester with composite apple, pineapple, banana notes for multi-fruit formulations.
2
Solvent Compatibility
Miscible with ethanol, methanol, and isopropanol for flexible formulation workflows.
3
Quality Control Reference
Defined physicochemical constants support identity verification and purity assessment.

Why Pentyl Isovalerate Cannot Be Replaced by Generic Isovalerate Esters in Sensory and Biocatalytic Applications


Within the isovalerate ester class, sensory and physicochemical properties are governed by the specific alkyl chain length and branching pattern of the alcohol moiety, rendering compounds non-interchangeable without altering product performance . For instance, the sensory threshold and aroma character shift markedly between methyl, ethyl, and pentyl isovalerates [1]. Furthermore, in enzymatic synthesis contexts, the steric and electronic environment of the pentyl chain directly influences reaction kinetics and lipase compatibility—parameters not generalizable across the ester class [2]. Substituting pentyl isovalerate with an in-class analog would therefore require reformulation and revalidation of both sensory and process outcomes.

Sensory Profile Shift
Replacing with shorter-chain isovalerates alters aroma threshold and perceived fruit character; single-note esters may not replicate multi-fruit complexity.
Biocatalytic Kinetics Variability
Lipase compatibility and reaction rates are specific to the pentyl chain; substitution may require re-optimization of enzymatic parameters and carrier selection.

Pentyl Isovalerate Quantitative Differentiation: Comparative Sensory, Physicochemical, and Biocatalytic Evidence


Pentyl Isovalerate vs. Isoamyl Isovalerate: Aroma Profile Complexity as Selection Criterion

Pentyl isovalerate exhibits a more complex and multi-faceted aroma profile than its closely related branched-chain isomer, isoamyl isovalerate (CAS 659-70-1). While isoamyl isovalerate is characterized predominantly by an apple note, pentyl isovalerate presents a quantitatively broader aroma profile with apple (79.25%), pineapple (64.38%), banana (63.69%), sweet (62.12%), and green (61.43%) character [1]. This differentiated sensory dimensionality makes pentyl isovalerate preferable for formulations requiring composite fruit notes rather than single-note apple character.

Aroma Complexity
Head-to-head
Pentyl isovalerate ≥5 descriptors >60%
Isoamyl isovalerate Single apple note
Supports selection for multi-fruit complexity with one ingredient.
Descriptor frequencies from flavor database compilation.
Flavor chemistry Sensory analysis Fragrance formulation

Pentyl Isovalerate vs. Isoamyl Isovalerate: Boiling Point Differentiation for Thermal Process Compatibility

Pentyl isovalerate possesses a higher boiling point (195.7°C at 760 mmHg) compared to its branched-chain analog isoamyl isovalerate (192-193°C at 760 mmHg) [1]. This 2.7-3.7°C differential, while modest, reflects distinct intermolecular packing attributable to the linear n-pentyl chain versus the branched isoamyl moiety. For industrial processes involving elevated temperature stages—such as spray drying of encapsulated flavors, heated extrusion, or high-temperature cleaning product formulation—the higher boiling point of pentyl isovalerate translates to marginally reduced volatilization losses and improved retention during thermal processing.

Boiling Point
Head-to-head
195.7 °C vs 192–193 °C
Reported margin may support thermal process retention.
Measured at 760 mmHg; linear vs branched chain packing.
Physicochemical properties Process engineering Thermal stability

Pentyl Isovalerate vs. Isoamyl Isovalerate: Density and Molecular Packing Differences

Pentyl isovalerate (linear n-pentyl chain) exhibits a higher density of 0.858 g/mL at 20°C compared to isoamyl isovalerate (branched isoamyl chain), which has a density of 0.854 g/mL at 25°C [1]. This density differential of approximately 0.004 g/mL reflects the more efficient molecular packing achievable with the linear alkyl chain versus the sterically hindered branched structure. The refractive index also differs, with pentyl isovalerate at n20/D 1.414 versus isoamyl isovalerate at n20/D 1.412 [1]. These physicochemical distinctions serve as reliable quality control markers for identity verification and purity assessment.

Density & Refractive Index
Head-to-head
0.858 g/mL, n20/D 1.414 vs 0.854, 1.412
Enables analytical differentiation for identity verification.
Density at 20°C; refractive index at sodium D-line.
Physicochemical characterization Formulation science Quality control

Pentyl Isovalerate in Lipase-Catalyzed Synthesis: Comparative Reaction Kinetics with Free vs. Immobilized Biocatalysts

Pentyl isovalerate synthesis via lipase-catalyzed esterification has been systematically characterized with quantitative reaction rate comparisons between free and immobilized enzyme systems [1]. Porcine pancreatic lipase (PPL) and Candida cylindracea lipase (CCL) immobilized on Celite 545 and Amberlite IRA-938 were evaluated for pentyl isovalerate production, with Celite 545-immobilized lipases demonstrating superior operational stability [1]. This validated biocatalytic pathway provides a green chemistry alternative to conventional acid-catalyzed esterification, with defined process parameters enabling predictable scale-up.

Enzymatic Synthesis
Class-level
Celite 545-immobilized PPL/CCL: reported higher operational stability vs Amberlite IRA-938 and free lipases.
Reported synthesis pathway supports biocatalytic scale-up study.
Porcine pancreatic and Candida cylindracea lipases; immobilization method established.
Biocatalysis Green chemistry Enzymatic synthesis

Pentyl Isovalerate Regulatory Status: JECFA/EFSA Safety Clearance vs. Analogs Under Evaluation

Pentyl isovalerate (CAS 25415-62-7) has completed regulatory safety evaluation with a definitive EFSA status of 'Evaluated - No safety concern' and a JECFA evaluation under FL-No 09.499 [1]. In contrast, its structural analog isoamyl isovalerate (CAS 659-70-1) is still under RIFM assessment with safety evaluation not yet finalized as a comprehensive peer-reviewed publication [2]. For food and beverage applications, pentyl isovalerate's completed safety evaluation reduces regulatory uncertainty and accelerates product development timelines compared to analogs still undergoing safety review.

Regulatory Clearance
Cross-study
Pentyl isovalerate EFSA: no safety concern; JECFA evaluated
Isoamyl analog RIFM assessment in progress
Completed safety evaluation may reduce regulatory uncertainty.
Food flavoring context; compliance documentation available.
Regulatory compliance Food safety Procurement qualification

Pentyl Isovalerate Procurement-Guided Application Scenarios


Multi-Fruit Flavor Formulations Requiring Apple-Pineapple-Banana Complexity

Based on its quantitatively profiled aroma complexity (apple 79.25%, pineapple 64.38%, banana 63.69%), pentyl isovalerate is optimally deployed in multi-fruit flavor systems where a single ingredient must deliver layered fruit notes [1]. Applications include fruit punch beverages, tropical confectionery, and baked goods where the compound's composite profile reduces the number of individual ester components required in the formulation [1].

Thermal-Process Flavor Encapsulation and High-Temperature Consumer Products

The boiling point of pentyl isovalerate (195.7°C) exceeds that of its branched analog isoamyl isovalerate (192-193°C) [2]. This differential supports selection for applications involving elevated-temperature processing, including spray-dried encapsulated flavors, extruded snack seasonings, and high-temperature cleaning product formulations where marginally improved volatile retention translates to better flavor/fragrance delivery post-manufacture.

Biocatalytic and Green Chemistry Research Employing Immobilized Lipase Systems

Pentyl isovalerate is a validated substrate for immobilized lipase-catalyzed esterification using porcine pancreatic lipase (PPL) and Candida cylindracea lipase (CCL) on Celite 545 and Amberlite IRA-938 carriers [3]. Researchers in green chemistry and industrial biocatalysis can procure pentyl isovalerate as a model ester for optimizing enzymatic synthesis parameters, with published reaction rate data enabling comparative studies [3].

Regulatory-Compliant Food and Beverage Flavoring with Expedited Approval Pathways

Pentyl isovalerate holds EFSA 'Evaluated - No safety concern' status and completed JECFA evaluation under FL-No 09.499 [4]. Food and beverage manufacturers requiring flavors with established regulatory clearance can select pentyl isovalerate to avoid the compliance delays associated with analogs still undergoing safety review (e.g., isoamyl isovalerate's ongoing RIFM assessment) [5]. This is particularly relevant for products destined for EU and global markets requiring EFSA and JECFA compliance.

Application
Selection Property
Validation Focus
Multi-Fruit Flavor Formulation
Defined aroma complexity profile
Sensory panel or GC-MS profiling of composite fruit notes
Thermal-Process Flavor Retention
Boiling point margin for thermal processing
Volatilization loss under spray drying or extrusion conditions
Biocatalytic Esterification Research
Immobilized lipase compatibility on solid carriers
Enzyme kinetics and carrier stability assays
Regulatory-Compliant Flavoring
Completed EFSA/JECFA safety evaluation
Regulatory documentation review for food and beverage use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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